7-(2H-1,3-Benzodioxol-5-yl)-5H-furo[3,2-g][1]benzopyran-5-one
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Overview
Description
7-(2H-1,3-Benzodioxol-5-yl)-5H-furo3,2-gbenzopyran-5-one is a complex organic compound that features a unique fusion of benzodioxole and benzopyran structures. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2H-1,3-Benzodioxol-5-yl)-5H-furo3,2-gbenzopyran-5-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 7-(2H-1,3-Benzodioxol-5-yl)-5H-furo3,2-gbenzopyran-5-one can undergo various chemical reactions, including:
- Oxidation : This compound can be oxidized to form different derivatives.
- Reduction : Reduction reactions can modify the functional groups present in the molecule.
- Substitution : The compound can participate in substitution reactions, where one functional group is replaced by another .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
7-(2H-1,3-Benzodioxol-5-yl)-5H-furo3,2-gbenzopyran-5-one has several applications in scientific research:
- Chemistry : It is used as a building block for synthesizing more complex molecules.
- Biology : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine : Research is ongoing to explore its potential as a therapeutic agent.
- Industry : It may be used in the development of new materials or as a precursor in chemical manufacturing .
Mechanism of Action
The mechanism of action of 7-(2H-1,3-Benzodioxol-5-yl)-5H-furo3,2-gbenzopyran-5-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include:
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 2-(1,3-Benzodioxol-5-yl)ethanol
- 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone) .
Uniqueness: What sets 7-(2H-1,3-Benzodioxol-5-yl)-5H-furo3,2-gbenzopyran-5-one apart is its unique fused ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
94803-18-6 |
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Molecular Formula |
C18H10O5 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
7-(1,3-benzodioxol-5-yl)furo[3,2-g]chromen-5-one |
InChI |
InChI=1S/C18H10O5/c19-13-7-16(10-1-2-14-18(6-10)22-9-21-14)23-17-8-15-11(3-4-20-15)5-12(13)17/h1-8H,9H2 |
InChI Key |
RIJHJRFBZYBDCD-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=O)C4=C(O3)C=C5C(=C4)C=CO5 |
Origin of Product |
United States |
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